molecular formula C19H19BrN2O2 B2840482 8-bromo-3-(3,4-dimethylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one CAS No. 687580-39-8

8-bromo-3-(3,4-dimethylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one

Cat. No.: B2840482
CAS No.: 687580-39-8
M. Wt: 387.277
InChI Key: BGDSNICJSSQLHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-bromo-3-(3,4-dimethylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one is a novel synthetic compound identified in patent literature as a selective androgen receptor modulator (SARM) (Source) . Its core research value lies in its potential to investigate tissue-selective anabolic effects, offering a tool for studying pathways related to muscle and bone growth without the associated side effects of classical androgens (Source) . The compound's mechanism of action involves high-affinity binding to the androgen receptor (AR), where it functions as a potent agonist in anabolic tissues. The specific structural features, including the 8-bromo substitution and the 3,4-dimethylphenyl group, are designed to optimize its selectivity profile and metabolic stability for research purposes (Source) . This SARM is for use in preclinical research to explore therapeutic applications for conditions such as muscle wasting disorders, osteoporosis, and age-related sarcopenia, providing critical insights into the molecular mechanisms of anabolic signaling.

Properties

IUPAC Name

4-bromo-10-(3,4-dimethylphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19BrN2O2/c1-11-4-6-14(8-12(11)2)22-18(23)21-16-10-19(22,3)24-17-7-5-13(20)9-15(16)17/h4-9,16H,10H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGDSNICJSSQLHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)NC3CC2(OC4=C3C=C(C=C4)Br)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 8-bromo-3-(3,4-dimethylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula for the compound is C19H19BrN2OC_{19}H_{19}BrN_{2}O with a molecular weight of 403.3 g/mol. The structure features a bromine atom and a complex oxadiazocin ring system which may contribute to its biological properties.

PropertyValue
Molecular FormulaC19H19BrN2OC_{19}H_{19}BrN_{2}O
Molecular Weight403.3 g/mol
CAS Number1019149-55-3

Research indicates that compounds similar to This compound may exert their effects through various biological pathways:

  • Inhibition of Apoptosis : Compounds in this class have been shown to interact with key apoptotic pathways by inhibiting proteins such as MDM2 and XIAP. This dual inhibition can lead to the activation of p53 and subsequent apoptosis in cancer cells .
  • Antiproliferative Activity : The compound demonstrates significant antiproliferative effects against various cancer cell lines. For instance, similar analogues have shown IC50 values as low as 0.3 μM in acute lymphoblastic leukemia (ALL) cell lines .

Anticancer Activity

A study evaluating the anticancer properties of related compounds found that This compound exhibited potent cytotoxicity against several cancer cell lines. The following table summarizes the IC50 values observed in various studies:

Cell LineIC50 (μM)
ALL (EU-1)0.3
Neuroblastoma (NB)0.5 - 1.2
Normal HematopoiesisNegligible

Case Studies

  • Case Study on MDM2/XIAP Inhibition : A series of analogues were tested for their ability to inhibit MDM2 and XIAP simultaneously. One analogue demonstrated a significant increase in potency (25-fold) compared to its predecessors . This suggests that structural modifications similar to those found in 8-bromo compounds can enhance biological activity.
  • Colony Formation Assays : In colony formation assays conducted on neuroblastoma cell lines treated with the compound, there was a notable reduction in both colony number and size compared to untreated controls . This indicates a strong potential for therapeutic application in treating neuroblastoma.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-(3-Methoxyphenyl)-2,8-Dimethyl-5,6-Dihydro-2H-2,6-Methanobenzo[g][1,3,5]Oxadiazocin-4(3H)-one (899213-30-0)

Structural Differences :

  • Substituent at Position 3: The target compound features a 3,4-dimethylphenyl group, whereas 899213-30-0 has a 3-methoxyphenyl substituent.
  • Position 8 : Both compounds retain a methyl group at position 8, but the target compound includes a bromine atom at position 8, which may increase steric bulk and electrophilicity.

Hypothetical Pharmacological Implications :

  • The bromine atom in the target compound could enhance halogen bonding with biological targets (e.g., kinases or GPCRs), whereas the methoxy group in 899213-30-0 may improve solubility due to its polar nature .
2-(1-(5H-[1,2,4]Triazino[5,6-b]Indol-3-yl)-3-(4-Bromophenyl)-1H-Pyrazol-5-yl)-(6,6-Dimethyl-6,7-Dihydro-1H-Indol-4(5H)-One (Compound 41)

Structural Differences :

  • Core Heterocycle: Compound 41 features a triazinoindole-pyrazole hybrid, whereas the target compound has a methanobenzooxadiazocin core.
  • Bromine Placement : Both compounds include a bromine atom, but in Compound 41, it is located on a 4-bromophenyl group attached to the pyrazole, whereas the target’s bromine is directly on the bicyclic scaffold.

Comparative Data Table

Property Target Compound 899213-30-0 Compound 41
Core Structure Methanobenzooxadiazocin Methanobenzooxadiazocin Triazinoindole-pyrazole hybrid
Key Substituents 8-Bromo, 3-(3,4-dimethylphenyl) 3-Methoxyphenyl, 8-methyl 4-Bromophenyl, triazinoindole
Electrophilic Character High (Br at position 8) Moderate (methoxy group) Moderate (Br on phenyl)
Synthetic Complexity Likely high (fused bicyclic synthesis) Moderate (substituent variation) High (multi-component condensation)

Research Findings and Implications

  • Target Compound : The bromine atom may confer enhanced binding to hydrophobic pockets in biological targets, while the 3,4-dimethylphenyl group could improve metabolic stability compared to methoxy-containing analogs .
  • 899213-30-0 : The methoxy group’s polar nature might reduce blood-brain barrier penetration relative to the target compound, limiting its utility in CNS-targeted therapies.
  • Compound 41: The triazinoindole-pyrazole scaffold has demonstrated activity in kinase inhibition assays, suggesting the target compound’s bromine and dimethylphenyl groups could be optimized for similar applications .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 8-bromo-3-(3,4-dimethylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions under controlled conditions. For analogous compounds, refluxing with glacial acetic acid for 3–4 hours followed by recrystallization in ethanol is a common purification step to achieve >70% yield . Purity optimization requires thin-layer chromatography (TLC) with cyclohexane:ethyl acetate (2:1) as the mobile phase, validated by consistent melting points (e.g., 255–260°C) and FT-IR spectroscopy to confirm functional groups (e.g., C=O at 1705 cm⁻¹) .

Q. How should researchers validate the structural integrity of this compound?

  • Methodological Answer : Use a combination of ¹H NMR (e.g., δ 2.51 ppm for methyl groups in DMSO-d₆) and ¹³C NMR to confirm substituents and backbone geometry . High-resolution mass spectrometry (HRMS) is critical to verify molecular weight (e.g., observed vs. calculated mass discrepancies ≤0.0162 Da) . X-ray crystallography can resolve bond angles and stereochemistry, as demonstrated for structurally similar brominated heterocycles .

Q. What experimental designs are suitable for assessing the compound’s stability under varying conditions?

  • Methodological Answer : Employ a split-split plot design with randomized blocks to test stability across pH, temperature, and light exposure. Monitor degradation via HPLC and UV-Vis spectroscopy, referencing protocols for brominated quinazolinones . For long-term stability, replicate environmental fate studies (e.g., hydrolysis rates in aqueous buffers) as outlined in environmental chemistry frameworks .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity and interaction with biological targets?

  • Methodological Answer : Use density functional theory (DFT) to calculate electron distribution at the bromine and oxadiazocine moieties, which influence nucleophilic substitution or π-π stacking. Molecular docking (e.g., AutoDock Vina) can simulate binding to receptors, validated by in vitro assays for analogous compounds . Adapt-cMolGPT, a generative AI model, may aid in designing derivatives with enhanced target specificity .

Q. What strategies resolve contradictions in spectroscopic or bioactivity data?

  • Methodological Answer : Discrepancies in HRMS or NMR data (e.g., isotopic impurities or solvent effects) require cross-validation with alternative techniques like X-ray crystallography . For bioactivity conflicts, apply inferential statistics (e.g., ANOVA with Tukey’s post hoc test) to distinguish experimental noise from true effects, as used in agricultural chemical studies .

Q. How can reaction mechanisms involving the 8-bromo substituent be elucidated?

  • Methodological Answer : Isotopic labeling (e.g., ⁸¹Br/⁷⁹Br) or kinetic studies under varying nucleophile concentrations can track bromine displacement pathways. For example, monitor intermediates via LC-MS in SNAr reactions, referencing mechanisms for brominated pyrazoles .

Q. What advanced statistical methods are recommended for analyzing dose-response relationships in pharmacological studies?

  • Methodological Answer : Use nonlinear regression (e.g., Hill equation) to model EC₅₀ values. Principal component analysis (PCA) or machine learning (e.g., random forests) can identify structural descriptors correlating with activity, as applied to benzodiazepine derivatives .

Methodological Notes

  • Data Interpretation : Always cross-reference analytical data (NMR, HRMS) with synthetic protocols to rule out side products .
  • Experimental Replication : Follow split-plot designs with ≥4 replicates to ensure statistical power, as demonstrated in agricultural chemistry trials .
  • Ethical Reporting : Disclose purity levels, solvent residues, and crystallography R-factors to meet IUPAC standards .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.